(2S,4R)-1-[(2S)-2-[5-[3-[(3S,5S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-5-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-3-yl]oxyphenoxy]pentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide
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Overview
Description
CST626, also known as Compound 9, is a potent pan-inhibitor of apoptosis proteins (IAP) degrader. It is a heterobifunctional molecule that belongs to the class of proteolysis-targeting chimeras (PROTACs). CST626 effectively degrades cellular IAP1, cellular IAP2, and X-linked IAP in various cancer cell lines, making it a valuable tool in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: CST626 is synthesized through a multi-step process involving the coupling of a von Hippel-Lindau (VHL) ligand derivative with a monovalent second mitochondria-derived activator of caspases (Smac) mimetic. The synthesis involves the following key steps:
Preparation of VHL Ligand Derivative: The VHL ligand is modified to include a linker that can be conjugated to the Smac mimetic.
Synthesis of Smac Mimetic: The Smac mimetic is synthesized through a series of reactions, including amide bond formation and cyclization.
Coupling Reaction: The VHL ligand derivative and the Smac mimetic are coupled together using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), under mild conditions
Industrial Production Methods: Industrial production of CST626 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: CST626 undergoes various chemical reactions, including:
Degradation Reactions: CST626 induces the degradation of cellular IAP1, cellular IAP2, and X-linked IAP through the ubiquitin-proteasome pathway.
Binding Reactions: CST626 binds to the BIR domain of IAPs, leading to their ubiquitination and subsequent degradation
Common Reagents and Conditions:
Reagents: Common reagents used in the synthesis and reactions of CST626 include DCC, EDC, N-hydroxysuccinimide (NHS), and various solvents such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM).
Conditions: Reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 50°C, and reaction times varying from a few hours to overnight
Major Products: The major products formed from the reactions of CST626 are the degraded IAP proteins and the corresponding ubiquitinated intermediates .
Scientific Research Applications
CST626 has a wide range of scientific research applications, including:
Cancer Research: CST626 is used to study the role of IAPs in cancer cell survival and proliferation. .
Apoptosis Studies: CST626 is utilized to investigate the mechanisms of apoptosis and the role of IAPs in inhibiting programmed cell death
Drug Development: CST626 serves as a lead compound for the development of new PROTACs targeting IAPs and other proteins involved in cancer and other diseases
Mechanism of Action
CST626 exerts its effects through the following mechanism:
Binding to IAPs: CST626 binds to the BIR domain of IAPs, leading to their ubiquitination.
Ubiquitination and Degradation: The ubiquitinated IAPs are recognized by the proteasome and degraded, resulting in the reduction of IAP levels in the cell.
Induction of Apoptosis: The degradation of IAPs removes their inhibitory effect on caspases, leading to the activation of caspases and the induction of apoptosis in cancer cells
Comparison with Similar Compounds
CST626 is unique among similar compounds due to its high potency and selectivity for IAP degradation. Similar compounds include:
Dovitinib-RIBOTAC: A selective RNA degrader that targets pre-miR-21.
SJ1008030: A selective JAK2 degrader within the PROTAC class.
PROTAC α-synuclein degrader 3: A potent and selective agent for degrading α-synuclein, used in Parkinson’s disease research.
CST626 stands out due to its ability to effectively degrade multiple IAPs with high potency, making it a valuable tool in cancer research and drug development .
Properties
Molecular Formula |
C61H82N8O9S |
---|---|
Molecular Weight |
1103.4 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[5-[3-[(3S,5S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-5-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-3-yl]oxyphenoxy]pentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C61H82N8O9S/c1-37(40-26-28-43(29-27-40)54-38(2)63-36-79-54)64-57(73)50-31-44(70)34-68(50)60(76)55(61(4,5)6)66-52(71)25-13-14-30-77-45-21-16-22-46(32-45)78-47-33-51(58(74)65-49-24-15-20-41-17-11-12-23-48(41)49)69(35-47)59(75)53(42-18-9-8-10-19-42)67-56(72)39(3)62-7/h11-12,16-17,21-23,26-29,32,36-37,39,42,44,47,49-51,53,55,62,70H,8-10,13-15,18-20,24-25,30-31,33-35H2,1-7H3,(H,64,73)(H,65,74)(H,66,71)(H,67,72)/t37-,39-,44+,47-,49+,50-,51-,53-,55+/m0/s1 |
InChI Key |
SMENADKMMXTZAZ-FMVATYOPSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCOC4=CC(=CC=C4)O[C@H]5C[C@H](N(C5)C(=O)[C@H](C6CCCCC6)NC(=O)[C@H](C)NC)C(=O)N[C@@H]7CCCC8=CC=CC=C78)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCOC4=CC(=CC=C4)OC5CC(N(C5)C(=O)C(C6CCCCC6)NC(=O)C(C)NC)C(=O)NC7CCCC8=CC=CC=C78)O |
Origin of Product |
United States |
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